molecular formula C9H10N2O3 B1267781 4-(Dimethylamino)-3-nitrobenzaldehyde CAS No. 59935-39-6

4-(Dimethylamino)-3-nitrobenzaldehyde

Cat. No. B1267781
CAS RN: 59935-39-6
M. Wt: 194.19 g/mol
InChI Key: BMMZDXZYHYBOOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde and its derivatives often involves condensation reactions and the use of dimethylaminobenzaldehyde (DMAB) as a core component. For example, a new organic nonlinear optical crystal, 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH), was prepared by crystallization in various solvents, showcasing polymorphism and the growth of crystals with notable optical properties (Pan et al., 1996). Additionally, the synthesis of novel complexes through solid-state synthetic routes involving DMAB has been explored, revealing the formation of intermolecular complexes (IMC) with unique thermal and optical characteristics (Neupane & Rai, 2017).

Molecular Structure Analysis

Molecular structure analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives often involves X-ray diffraction, NMR, and FTIR techniques. For instance, the polymorphic phases of DANPH were identified, and the molecular structure was characterized, providing insights into the crystallographically independent environments of polymorphs (Gandhimathi & Dhanasekaran, 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives are diverse, including the formation of hydrazone compounds and intermolecular complexes with various organic systems. These reactions often result in compounds exhibiting strong molecular interactions and significant antibacterial properties (He & Xue, 2021). The Knoevenagel and Michael addition reactions are notable, leading to the synthesis of complex organic structures with extended conjugation and nonlinear optical properties (Adamson et al., 1999).

Physical Properties Analysis

The physical properties of 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives, such as DANPH, have been extensively studied, highlighting their optical constants, melting and decomposition temperatures, and polymorphism. These studies shed light on the thermal behavior and optical properties, including the linear and nonlinear optical characteristics of these compounds (Karthick et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives are closely linked to their synthesis and molecular structure, with a focus on their reactivity in forming intermolecular complexes and their applications in nonlinear optical materials. These compounds exhibit strong fluorescence, quantum yield, and charge-transfer properties, making them suitable for opto-electronic applications (Rai et al., 2019).

Scientific Research Applications

Catalysis in Chemical Reactions

4-(Dimethylamino)-3-nitrobenzaldehyde is utilized in catalyzing aldol reactions, a pivotal step in synthesizing complex organic compounds. For instance, certain chiral calix[4]arene derivatives, incorporating this compound, have shown promising results in promoting aldol reactions, enhancing both the yield and enantioselectivity of the reaction products (Xu et al., 2008). The Baylis-Hillman reaction, another critical reaction in organic synthesis, also benefits from catalysts derived from 4-(Dimethylamino)-3-nitrobenzaldehyde, streamlining the synthesis process and offering temperature-sensitive reaction pathways (Octavio et al., 2003).

Synthesis of Complex Organic Compounds

4-(Dimethylamino)-3-nitrobenzaldehyde is instrumental in the synthesis of complex organic structures. It forms intermolecular complexes with other compounds, resulting in novel entities with distinct physical and chemical properties. For example, its combination with NLO active compounds has led to the creation of new organic complexes, which have shown significant potential in thermal and optical studies (Neupane & Rai, 2017).

Material Science and Nonlinear Optics

In the realm of material science and nonlinear optics, 4-(Dimethylamino)-3-nitrobenzaldehyde plays a critical role. It contributes to the development of novel molecular adducts and complexes, which exhibit interesting properties like high fluorescence and quantum yield, making them suitable for opto-electronic applications (Karthick et al., 2019).

Pharmaceutical and Antibacterial Research

While ensuring the exclusion of direct drug use and dosage information, it's noteworthy that 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives have been studied for their antibacterial properties. Certain hydrazone compounds derived from it have shown efficacy as antibacterial materials, indicating potential applications in fighting bacterial infections (He & Xue, 2021).

Safety And Hazards

4-(Dimethylamino)benzaldehyde is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Future research directions could include further studies on the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(Dimethylamino)-3-nitrobenzaldehyde. This would help to enhance our understanding of this compound and its potential applications .

properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMZDXZYHYBOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303078
Record name 4-(dimethylamino)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-nitrobenzaldehyde

CAS RN

59935-39-6
Record name 59935-39-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(dimethylamino)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Koóš, M Repáš, M Čiha, A Žvaková - Chemical Papers, 1984 - chempap.org
… Abstract: Fifteen new enones were prepared by basically catalyzed condensation of 4-dimethylaminobenzaldehyde or 4-dimethylamino-3-nitrobenzaldehyde with corresponding …
Number of citations: 2 chempap.org
W Tadros, M Kamel - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Carboxy-2-nitrophenyltrimethylammonium salts are prepared by oxidation, etc., of 4-formyl-2-nitrophenyltrimethylammonium chloride. In these nitro-compounds decomposition with …
Number of citations: 2 pubs.rsc.org
PR Carey, RG Carriere, DJ Phelps, H Schneider - Biochemistry, 1978 - ACS Publications
… mmol), potassium bicarbonate (40 mg), and 4-dimethylamino-3-nitrobenzaldehyde were stirred at room temperature in acetic anhydride (5 mL) until everything has dissolved (45 min); …
Number of citations: 43 pubs.acs.org
FW Neumann, CW Gould - Analytical Chemistry, 1953 - ACS Publications
… 4-Dimethylamino-3-nitrobenzaldehyde, melting point 102 to 103 C. agrees with the literature (20). p-Dimethylaminophenylthiocyanate, melting point 73 to 74 C.; Soderback (49) gives …
Number of citations: 10 pubs.acs.org
ABS Maya, C Pérez-Melero, C Mateo… - Journal of medicinal …, 2005 - ACS Publications
… Following the general method, by reaction of 4-dimethylamino-3-nitrobenzaldehyde and triphenyl(3,4,5-trimethoxybenzylidene)phosphorane, compound 27Z was isolated in 41% yield. …
Number of citations: 135 pubs.acs.org
K Wang, L Chen, X Dai, Z Ye, C Zhou, CJ Zhang… - European Journal of …, 2023 - Elsevier
Noncovalent inhibitors of p97 have entered clinical studies. Compared with noncovalent inhibitors, covalent inhibitors have unique advantages in maintaining inhibitory effect and …
Number of citations: 1 www.sciencedirect.com
C Moreno-Cinos, E Sassetti, IG Salado… - Journal of Medicinal …, 2018 - ACS Publications
Increased Gram-negative bacteria resistance to antibiotics is becoming a global problem, and new classes of antibiotics with novel mechanisms of action are required. The caseinolytic …
Number of citations: 24 pubs.acs.org
TS Phloxin, TS Amethocaine - ncbi.nlm.nih.gov
Tetraethyl pyrophosphate (cont.) anticurare action of, 5, 42-bronchoconstrictor and pulmonary vascular actions of, 12, 504 , central respiratory and neuromuscular-blocking actions of, 8, …
Number of citations: 0 www.ncbi.nlm.nih.gov
Y Trehub, V Frolov, I Kondratyuk - scientific-heritage.com
The biological effectiveness of the fungicides Sistiva, Premis Dvesti and Raxil against the root rot of winter wheat caused by the fungus Fusarium langsethiae was evaluated. The …
Number of citations: 2 www.scientific-heritage.com
МА Куликов, ВА Тихонов, ЛВ Зелогонова - The Scientific Heritage, 2021 - cyberleninka.ru
Представлены результаты исследований 2-[4-(диметиламино)-3-нитробензилиден]циклогексанона. Предложена методика синтеза и очистки соединения, изучены его ИК и …
Number of citations: 2 cyberleninka.ru

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